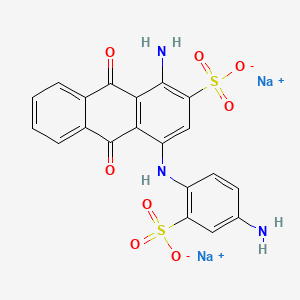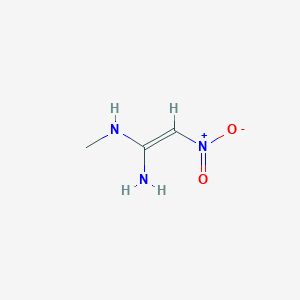
2-Chloro-4-fluoro-6-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-fluoro-6-methylbenzamide is an organic compound with the molecular formula C8H7ClFNO It is a derivative of benzamide, featuring chlorine, fluorine, and methyl substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-4-fluoro-6-methylbenzoic acid with ammonia or an amine under appropriate conditions to form the benzamide derivative .
Industrial Production Methods
Industrial production of 2-Chloro-4-fluoro-6-methylbenzamide may involve multi-step synthesis processes, including halogenation and amide formation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-fluoro-6-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .
Aplicaciones Científicas De Investigación
2-Chloro-4-fluoro-6-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-fluoro-6-methylbenzamide involves its interaction with specific molecular targets. The chlorine and fluorine substituents can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-fluoro-5-methylbenzamide
- 2-Fluoro-6-methylbenzamide
- 2-Chloro-6-fluorobenzyl alcohol
Uniqueness
2-Chloro-4-fluoro-6-methylbenzamide is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H7ClFNO |
|---|---|
Peso molecular |
187.60 g/mol |
Nombre IUPAC |
2-chloro-4-fluoro-6-methylbenzamide |
InChI |
InChI=1S/C8H7ClFNO/c1-4-2-5(10)3-6(9)7(4)8(11)12/h2-3H,1H3,(H2,11,12) |
Clave InChI |
AFFKEBVTJOUENT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)N)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















